

Synthesis and Characterization of 1,4-di(3-hydroxypropoxy)butane: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Di(3-hydroxypropoxy)butane

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Introduction

1,4-di(3-hydroxypropoxy)butane is a hydrophilic, flexible, and bifunctional linker molecule. Its structure, featuring two terminal hydroxyl groups connected by a C10 aliphatic chain containing two ether linkages, makes it a valuable building block in various chemical and biomedical applications. The terminal hydroxyl groups provide reactive sites for further chemical modification, enabling its use in the synthesis of more complex molecules such as PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and other biocompatible materials.^{[1][2]} This guide provides a comprehensive overview of a plausible synthetic route for **1,4-di(3-hydroxypropoxy)butane** and details its expected characterization profile.

Synthesis

A viable and widely used method for the synthesis of ethers like **1,4-di(3-hydroxypropoxy)butane** is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. For the preparation of **1,4-di(3-hydroxypropoxy)butane**, a likely pathway involves the reaction of the disodium salt of 1,4-butanediol with a protected 3-halopropanol, followed by deprotection. A more direct approach, presented here, is the reaction of 1,4-butanediol with 3-chloro-1-propanol under basic conditions.

Experimental Protocol: Williamson Ether Synthesis

Materials:

- 1,4-butanediol
- 3-chloro-1-propanol
- Sodium hydroxide (NaOH)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

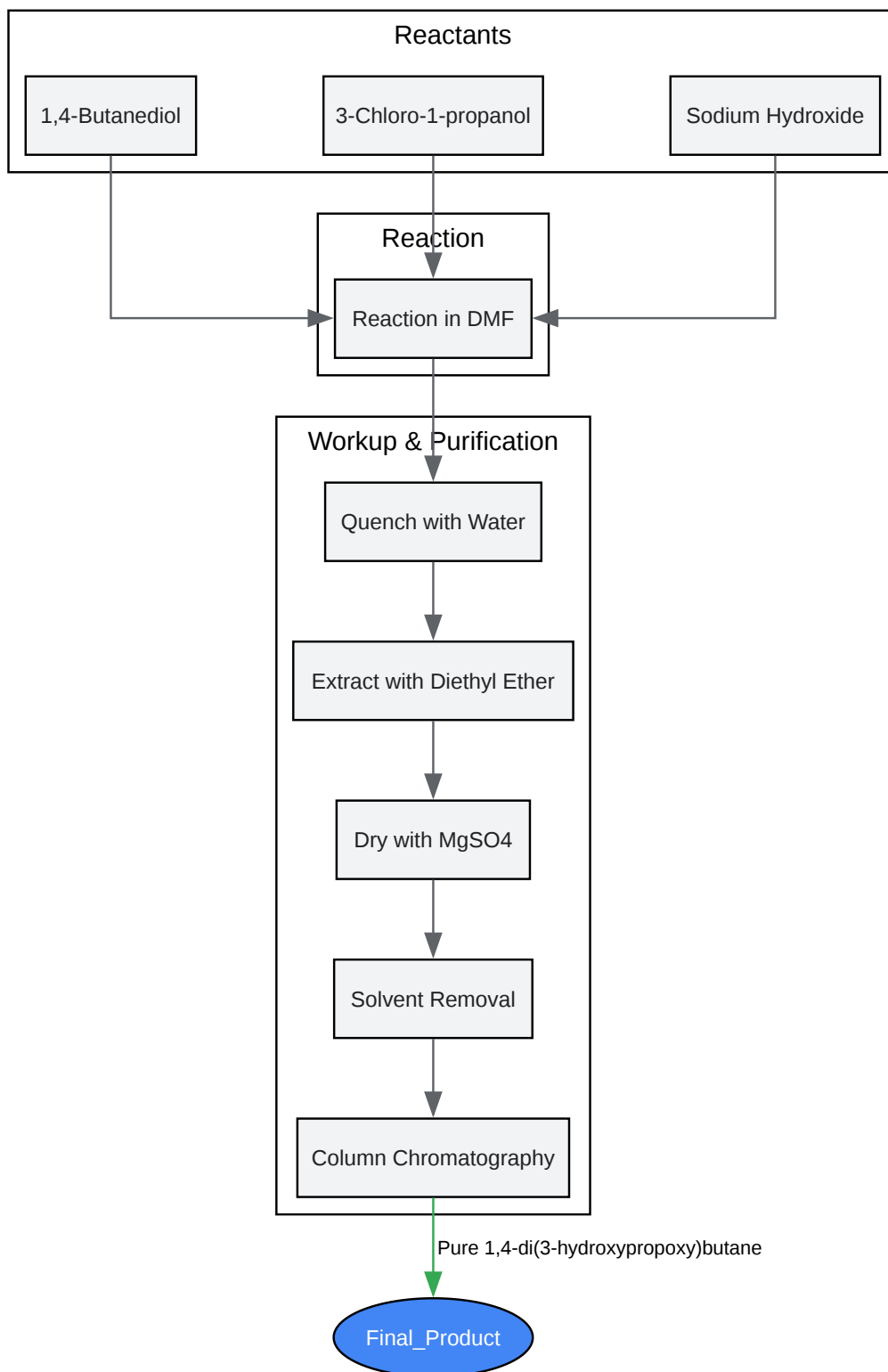
Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of 1,4-butanediol (1.0 eq) in anhydrous DMF.
- **Deprotonation:** Sodium hydroxide (2.2 eq) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The mixture is then heated to 60°C for 1 hour to ensure the complete formation of the dialkoxide.
- **Nucleophilic Substitution:** A solution of 3-chloro-1-propanol (2.2 eq) in anhydrous DMF is added dropwise to the reaction mixture via the dropping funnel.
- **Reaction:** The reaction mixture is heated to 90-100°C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of deionized water. The aqueous layer is extracted three times with diethyl ether.

- Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Final Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **1,4-di(3-hydroxypropoxy)butane**.

Diagram of Synthesis Workflow:

Synthesis of 1,4-di(3-hydroxypropoxy)butane

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **1,4-di(3-hydroxypropoxy)butane**.

Characterization

The successful synthesis of **1,4-di(3-hydroxypropoxy)butane** would be confirmed through a combination of spectroscopic techniques and physical property measurements. The following tables summarize the expected data for the pure compound.

Physical and Chemical Properties

Property	Expected Value
Molecular Formula	C ₁₀ H ₂₂ O ₄
Molecular Weight	206.28 g/mol
Appearance	Colorless to pale yellow viscous liquid or solid
Boiling Point	Not available
Melting Point	Not available
Solubility	Soluble in water, methanol, ethanol, DMSO, DMF
CAS Number	2052305-98-1

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.65	t	4H	-CH ₂ -OH
~3.50	t	4H	-O-CH ₂ -CH ₂ -CH ₂ -OH
~3.45	t	4H	-O-CH ₂ -(CH ₂) ₂ -CH ₂ -O-
~1.85	p	4H	-O-CH ₂ -CH ₂ -CH ₂ -OH
~1.65	p	4H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-
~2.50 (broad s)	s	2H	-OH

¹³C NMR (Carbon Nuclear Magnetic Resonance)

Solvent: CDCl₃, 100 MHz

Chemical Shift (δ , ppm)	Assignment
~70.5	-O-CH ₂ -(CH ₂) ₂ -CH ₂ -O-
~69.0	-O-CH ₂ -CH ₂ -CH ₂ -OH
~61.5	-CH ₂ -OH
~32.0	-O-CH ₂ -CH ₂ -CH ₂ -OH
~26.0	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -O-

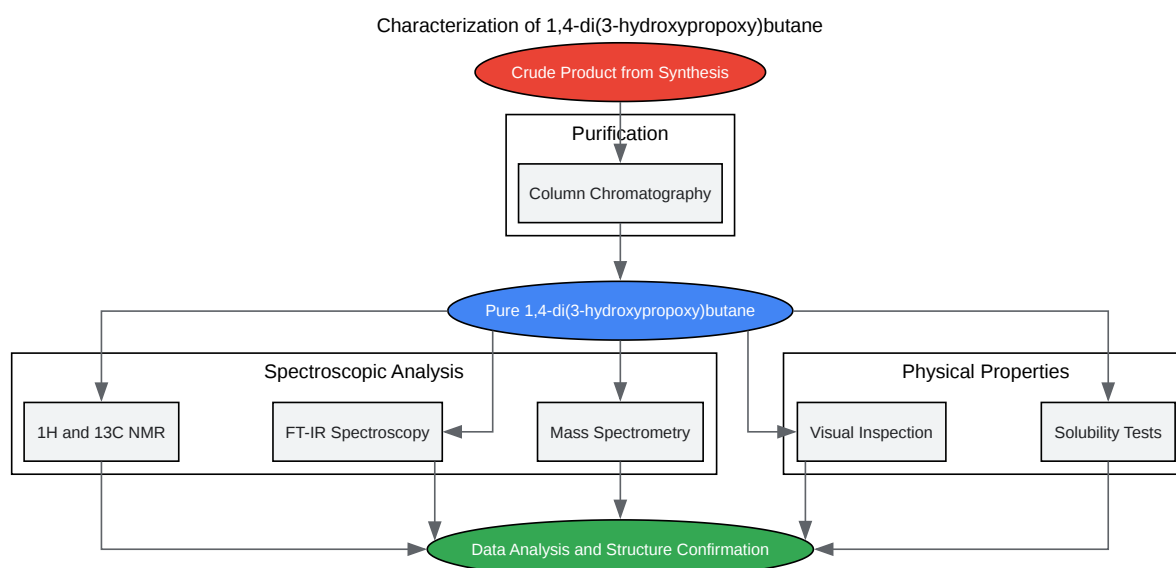
FT-IR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200 (broad)	Strong	O-H stretch (hydroxyl)
2940-2860	Strong	C-H stretch (aliphatic)
1120-1080	Strong	C-O stretch (ether)
1060-1030	Strong	C-O stretch (primary alcohol)
1470-1440	Medium	C-H bend (methylene)

Mass Spectrometry (MS)

m/z	Interpretation
207.15	[M+H] ⁺ (Calculated for C ₁₀ H ₂₃ O ₄ ⁺ : 207.1596)
229.14	[M+Na] ⁺ (Calculated for C ₁₀ H ₂₂ O ₄ Na ⁺ : 229.1416)

Diagram of Characterization Workflow:



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Caption: Workflow for the characterization of **1,4-di(3-hydroxypropoxy)butane**.

Conclusion

This technical guide outlines a practical synthetic approach and the expected analytical data for **1,4-di(3-hydroxypropoxy)butane**. The Williamson ether synthesis provides a reliable method for its preparation from readily available starting materials. The characterization data, including NMR, IR, and mass spectrometry, are essential for confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for researchers and professionals in drug development and materials science who intend to synthesize or utilize this versatile linker molecule.

Disclaimer: The experimental protocol and spectroscopic data presented in this guide are based on established chemical principles and are provided for informational purposes. Actual

experimental results may vary. It is recommended to consult peer-reviewed literature for specific applications and to perform all experiments with appropriate safety precautions.

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References

- 1. 1,4-Di(3-Hydroxypropoxy)butane, 2052305-98-1 | BroadPharm [broadpharm.com]
- 2. 1,4-Di(3-hydroxypropoxy)butane_TargetMol [targetmol.com]
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